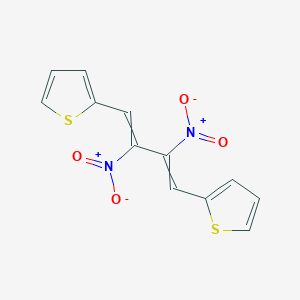![molecular formula C22H36O2Sn B12553153 Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane CAS No. 172165-97-8](/img/structure/B12553153.png)
Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane is an organotin compound that features a tin atom bonded to three butyl groups and an acrylate moiety substituted with a 3-methylphenyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions and as catalysts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane typically involves the reaction of tributyltin hydride with an appropriate acrylate derivative. The reaction is usually carried out under inert conditions to prevent oxidation and degradation of the organotin compound. Common solvents used include toluene or hexane, and the reaction is often catalyzed by a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of organotin compounds like this compound involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The tin atom can be substituted with other groups, such as halides or alkyl groups.
Radical Reactions: It is commonly used in radical reactions due to the weak tin-hydrogen bond.
Common Reagents and Conditions
Reduction: Lithium aluminium hydride (LiAlH4) or tributyltin hydride (Bu3SnH) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Radical Reactions: Radical initiators like AIBN or light irradiation are used to initiate radical reactions.
Major Products
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products are organotin halides or alkylated organotin compounds.
Radical Reactions: The products vary depending on the specific radical reaction but often include reduced or cyclized organic compounds.
科学的研究の応用
Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a catalyst.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers, coatings, and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane involves the formation of radicals through the homolytic cleavage of the tin-hydrogen bond. These radicals can then participate in various chemical reactions, including reduction, substitution, and cyclization. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
Tributyltin hydride: A commonly used organotin hydride with similar radical-forming properties.
Tributylphenylstannane: Another organotin compound with a phenyl group instead of the acrylate moiety.
Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane: Similar in structure but with different substituents on the acrylate moiety.
Uniqueness
This compound is unique due to its specific acrylate moiety substituted with a 3-methylphenyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This uniqueness makes it valuable in specific applications where its particular reactivity is advantageous.
特性
CAS番号 |
172165-97-8 |
|---|---|
分子式 |
C22H36O2Sn |
分子量 |
451.2 g/mol |
IUPAC名 |
tributylstannyl 3-(3-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10O2.3C4H9.Sn/c1-8-3-2-4-9(7-8)5-6-10(11)12;3*1-3-4-2;/h2-7H,1H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChIキー |
MXZVWAOEYNSKBE-UHFFFAOYSA-M |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C=CC1=CC=CC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12553075.png)
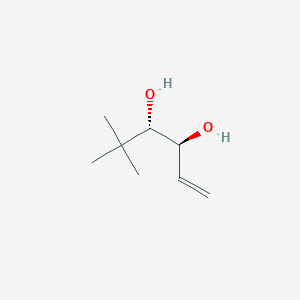
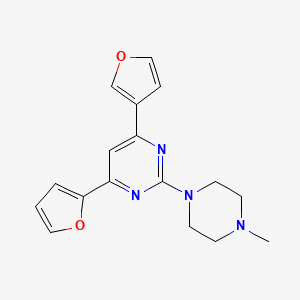

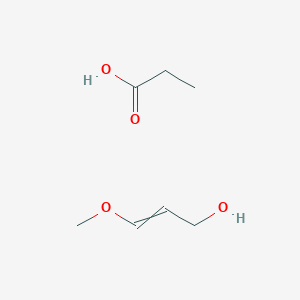

![4,4'-(Propane-2,2-diyl)bis[2-(propan-2-yl)aniline]](/img/structure/B12553096.png)
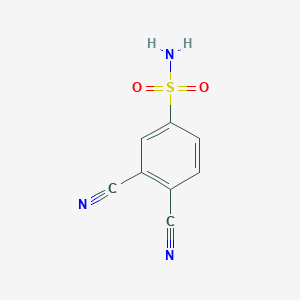
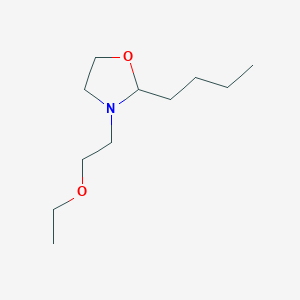
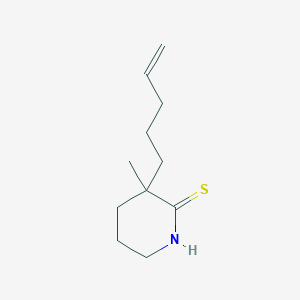
![2,2'-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B12553125.png)

![{4-[(Hex-5-en-1-yl)oxy]phenyl}methanol](/img/structure/B12553132.png)
